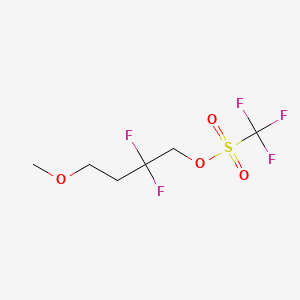
2-Fluoro-5-(fluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms attached to the pyridine ring, one at the second position and the other as part of a fluoromethyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-aminopyridine followed by diazotization and subsequent Schiemann reaction can yield fluorinated pyridines . Another method involves the use of electrophilic fluorinating agents such as Selectfluor® to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Electrophilic Fluorination: The compound can be further fluorinated using electrophilic fluorinating agents to introduce additional fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor® are commonly used for introducing fluorine atoms under mild conditions.
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield highly fluorinated pyridine derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
2-Fluoro-5-(fluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyridines are often used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(fluoromethyl)pyridine is largely dependent on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the fluoromethyl group.
5-Fluoromethyl-2-methylpyridine: Contains a methyl group instead of a fluorine atom at the second position.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring.
Uniqueness: 2-Fluoro-5-(fluoromethyl)pyridine is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Properties
Molecular Formula |
C6H5F2N |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2-fluoro-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5F2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 |
InChI Key |
YRKOJRNUMAAGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


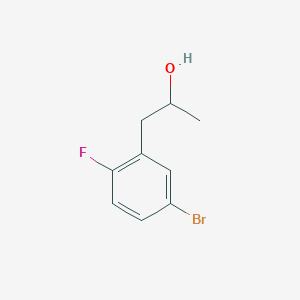
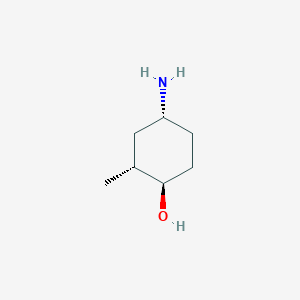
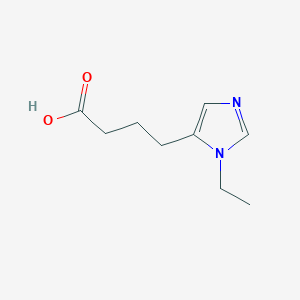
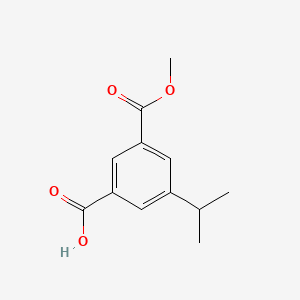
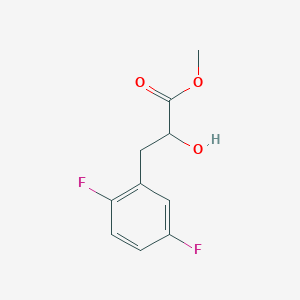
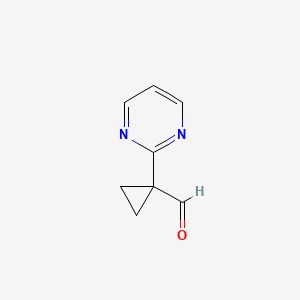
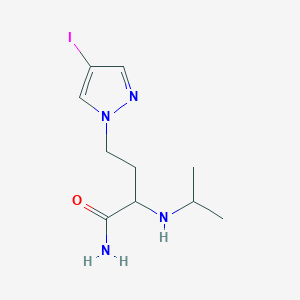
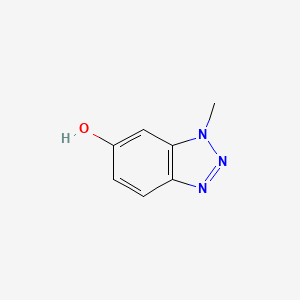
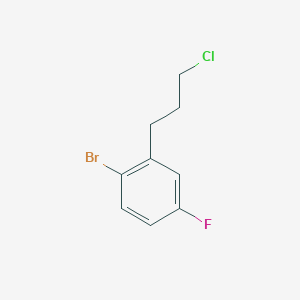
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
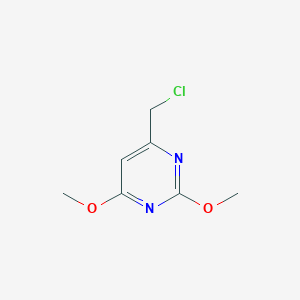
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)

